molecular formula C24H28ClN5OS B2909743 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-60-2

4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Cat. No.: B2909743
CAS No.: 689266-60-2
M. Wt: 470.03
InChI Key: FXZBJRMVDVSDDX-UHFFFAOYSA-N
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Description

4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a thione group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chlorophenylpiperazine can be reacted with a suitable quinazoline derivative under basic conditions.

    Attachment of the Thione Group: The thione group is introduced by reacting the intermediate compound with thiourea or similar sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline or piperazine derivatives.

    Substitution: Various substituted quinazoline or piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is investigated for its potential to treat various diseases, including cancer, due to its ability to interfere with specific cellular pathways.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
  • 4-({6-[4-(4-bromophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
  • 4-({6-[4-(4-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Uniqueness

The uniqueness of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, potentially increasing its therapeutic efficacy compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

689266-60-2

Molecular Formula

C24H28ClN5OS

Molecular Weight

470.03

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one

InChI

InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32)

InChI Key

FXZBJRMVDVSDDX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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